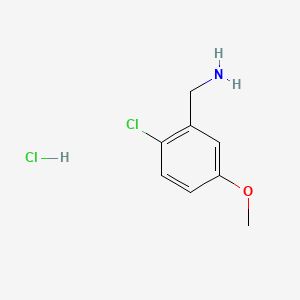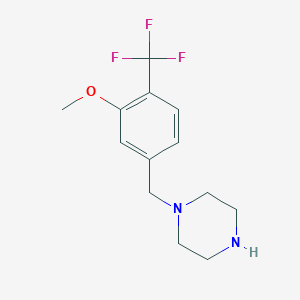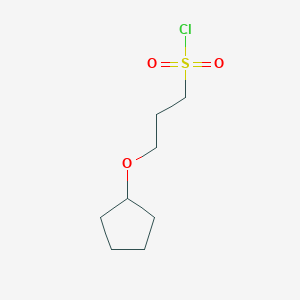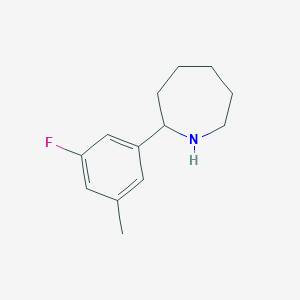
2-(3-Fluoro-5-methylphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-5-methylphenyl)azepane is an organic compound with the molecular formula C13H18FN. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluoro and a methyl group on the phenyl ring, which is attached to the azepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde and azepane.
Formation of Intermediate: The aldehyde group of 3-fluoro-5-methylbenzaldehyde is first converted to a suitable intermediate, such as an imine or a Grignard reagent.
Cyclization: The intermediate is then subjected to cyclization reactions to form the azepane ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-5-methylphenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Cyclization: The azepane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Such as palladium or platinum for cyclization reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-5-methylphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluoro-5-methylphenyl)azepane can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)azepane: Lacks the methyl group on the phenyl ring.
2-(3-Methylphenyl)azepane: Lacks the fluoro group on the phenyl ring.
2-Phenylazepane: Lacks both the fluoro and methyl groups on the phenyl ring.
The presence of the fluoro and methyl groups in this compound imparts unique chemical properties and reactivity, making it distinct from these similar compounds .
Eigenschaften
Molekularformel |
C13H18FN |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
2-(3-fluoro-5-methylphenyl)azepane |
InChI |
InChI=1S/C13H18FN/c1-10-7-11(9-12(14)8-10)13-5-3-2-4-6-15-13/h7-9,13,15H,2-6H2,1H3 |
InChI-Schlüssel |
OSYAFDQHMVUYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



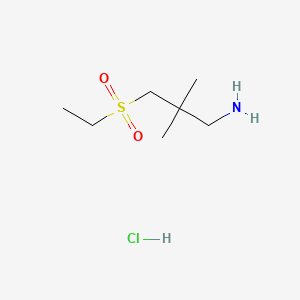
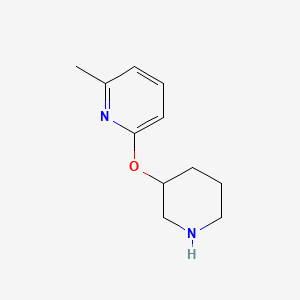
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)
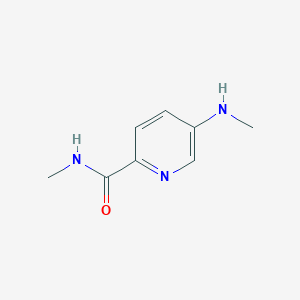
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)

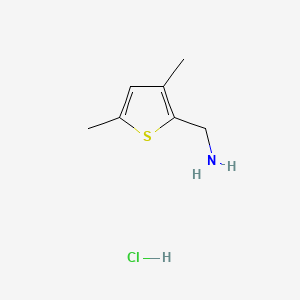
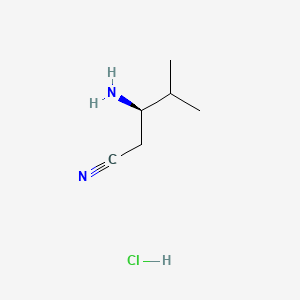
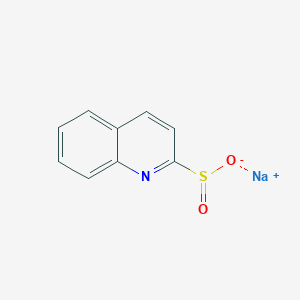
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
